molecular formula C8H3Cl2NO B601565 3,4-Dichlorobenzoyl cyanide CAS No. 35022-44-7

3,4-Dichlorobenzoyl cyanide

Cat. No.: B601565
CAS No.: 35022-44-7
M. Wt: 200.03
InChI Key:
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Description

3,4-Dichlorobenzoyl cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its use in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Cyanide compounds are known to bind to the ferric (fe3+) ion of cytochrome oxidase, causing ‘histotoxic hypoxia’ and lactic acidosis .

Mode of Action

3,4-Dichlorobenzoyl cyanide, like other cyanide compounds, binds to the ferric (Fe3+) ion of cytochrome oxidase, inhibiting the enzyme and disrupting the electron transport chain. This disruption prevents cells from using oxygen, leading to a state known as 'histotoxic hypoxia’ . Additionally, cyanide compounds stimulate biogenic amine release, causing pulmonary and coronary vasoconstriction, which can result in pulmonary edema and heart failure .

Biochemical Pathways

The binding of this compound to cytochrome oxidase disrupts the electron transport chain, a crucial part of cellular respiration. This disruption prevents the cell from using oxygen, leading to a buildup of lactic acid and causing a state of 'histotoxic hypoxia’ . The compound also stimulates the release of biogenic amines, leading to vasoconstriction in the pulmonary and coronary arteries .

Pharmacokinetics

Cyanide compounds are generally rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, which catalyzes the reaction of cyanide with thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic and is excreted in the urine .

Result of Action

The binding of this compound to cytochrome oxidase leads to ‘histotoxic hypoxia’, a state where cells are unable to use oxygen. This can result in lactic acidosis, a buildup of lactic acid in the body. The compound’s stimulation of biogenic amine release can cause vasoconstriction in the pulmonary and coronary arteries, potentially leading to pulmonary edema and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoyl cyanide can be synthesized through the cyano-de-halogenation of 3,4-dichlorobenzoyl chloride using a metal cyanide such as cuprous cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichlorobenzoyl cyanide is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.

    Industry: In the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Comparison: 3,4-Dichlorobenzoyl cyanide is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in targeted synthetic applications .

Properties

IUPAC Name

3,4-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUNVXZXNJJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286434
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-44-7
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzoyl cyanide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared as in Example 2(a) from 3,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 5. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (11). Total yield (from 3,4-dichlorobenzoyl cyanide): 76%; m.p. 222-224° C. (uncorrected).
Name
3,4-dichlorobenzoyl cyanide amidinohydrazone
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